Cas no 1246819-01-1 (N-Isopropyl Carvedilol)

N-Isopropyl Carvedilol structure
N-Isopropyl Carvedilol structure
Product Name:N-Isopropyl Carvedilol
CAS-nummer:1246819-01-1
MF:C27H32N2O4
MW:448.553987503052
CID:1059190
PubChem ID:59432710
Update Time:2025-04-20

N-Isopropyl Carvedilol Chemische en fysische eigenschappen

Naam en identificatie

    • N-Isopropyl Carvedilol
    • 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol
    • 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]-2-propanol
    • 1246819-01-1
    • 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol
    • [3-(9H-carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl](propan-2-yl)amine
    • DTXSID20732013
    • N-Isopropylcarvedilol
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]-
    • SCHEMBL13204418
    • V4HQ9ZD24X
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]-; 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](1-methylethyl)amino]propan-2-ol; 1-(9H-Carbazol-4-yloxy)-3-[isopropyl[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol; N-Isopropylcarvedilol; Carvedilol RC F (USP)
    • J-005138
    • Inchi: 1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3
    • InChI-sleutel: LQUBFKUWSKDUMH-UHFFFAOYSA-N
    • LACHT: O(C1=CC=CC2=C1C1C=CC=CC=1N2)CC(CN(CCOC1C=CC=CC=1OC)C(C)C)O

Berekende eigenschappen

  • Exacte massa: 448.23600
  • Monoisotopische massa: 448.23620751g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 11
  • Complexiteit: 576
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.5
  • Topologisch pooloppervlak: 67Ų

Experimentele eigenschappen

  • Smeltpunt: 116-118°C
  • PSA: 66.95000
  • LogboekP: 4.85880

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